molecular formula C13H19N3OS B14866850 N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

Cat. No.: B14866850
M. Wt: 265.38 g/mol
InChI Key: YMQBVVXFAIVLJQ-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a cyclopropane ring, and a tert-butyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide typically involves multiple steps. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This method often employs mild conditions and can be catalyzed by various reagents, including silver and copper catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography. The use of microwave-assisted synthesis and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The thieno[3,4-c]pyrazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific signaling pathways, resulting in anti-inflammatory or anti-cancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C13H19N3OS/c1-13(2,3)16-11(14-12(17)8-4-5-8)9-6-18-7-10(9)15-16/h8H,4-7H2,1-3H3,(H,14,17)

InChI Key

YMQBVVXFAIVLJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3CC3

Origin of Product

United States

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